(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features, including a thiolane ring and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 2-(4-chlorophenyl)ethylamine, which is then reacted with other reagents to form the desired thiolane ring structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction pathway chosen.
Scientific Research Applications
(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-FLUOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Properties
IUPAC Name |
(3S,4R)-N-[2-(4-chlorophenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4S2/c19-14-3-1-13(2-4-14)9-10-21-17-11-26(22,23)12-18(17)27(24,25)16-7-5-15(20)6-8-16/h1-8,17-18,21H,9-12H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRISKXBXWJBKO-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)F)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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